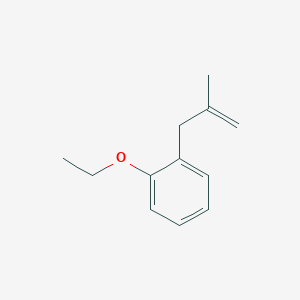
2-Bromo-3-(4-ethoxyphenyl)-1-propene
Descripción general
Descripción
Synthesis Analysis
This would involve a detailed explanation of how the compound can be synthesized from readily available starting materials. It would include the reagents, conditions, and steps involved in the synthesis .Molecular Structure Analysis
This would involve techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, with details about the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This would include details such as the compound’s melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Synthesis of Thiophene Derivatives
2-Bromo-3-(4-ethoxyphenyl)-1-propene can be used in the synthesis of thiophene derivatives . Thiophene-based analogs are a potential class of biologically active compounds and play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Organic Semiconductors
Thiophene-mediated molecules, which can be synthesized using 2-Bromo-3-(4-ethoxyphenyl)-1-propene, have a prominent role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives, synthesized using 2-Bromo-3-(4-ethoxyphenyl)-1-propene, can be used in the fabrication of organic field-effect transistors (OFETs) .
Organic Light-Emitting Diodes (OLEDs)
Thiophene-mediated molecules, synthesized using 2-Bromo-3-(4-ethoxyphenyl)-1-propene, can be used in the fabrication of organic light-emitting diodes (OLEDs) .
Synthesis of Polysubstituted Benzenes
2-Bromo-3-(4-ethoxyphenyl)-1-propene can be used in the synthesis of polysubstituted benzenes . A bromine can be introduced by bromination with Br2/FeBr3 .
Anticancer Properties
Thiophene derivatives, synthesized using 2-Bromo-3-(4-ethoxyphenyl)-1-propene, exhibit many pharmacological properties such as anticancer .
Anti-Inflammatory Properties
Thiophene derivatives, synthesized using 2-Bromo-3-(4-ethoxyphenyl)-1-propene, also exhibit anti-inflammatory properties .
Antimicrobial Properties
Thiophene derivatives, synthesized using 2-Bromo-3-(4-ethoxyphenyl)-1-propene, have antimicrobial properties .
Mecanismo De Acción
Target of Action
It’s known that brominated compounds often interact with various proteins and enzymes in the body, altering their function .
Mode of Action
Brominated compounds typically act by forming covalent bonds with amino acids in proteins, thereby modifying their structure and function .
Biochemical Pathways
Brominated compounds are known to interfere with various biochemical processes, including oxidative stress pathways and signal transduction .
Pharmacokinetics
Similar brominated compounds are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Brominated compounds can cause a variety of effects at the molecular and cellular level, including dna damage, protein modification, and disruption of cellular signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-3-(4-ethoxyphenyl)-1-propene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with biological targets .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-bromoprop-2-enyl)-4-ethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-3-13-11-6-4-10(5-7-11)8-9(2)12/h4-7H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYGEPUYMVWZAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001269734 | |
| Record name | 1-(2-Bromo-2-propen-1-yl)-4-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001269734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(4-ethoxyphenyl)-1-propene | |
CAS RN |
951890-49-6 | |
| Record name | 1-(2-Bromo-2-propen-1-yl)-4-ethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromo-2-propen-1-yl)-4-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001269734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















